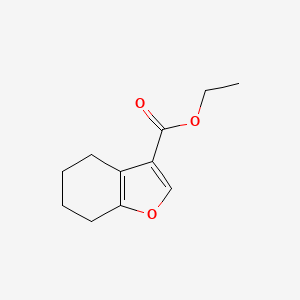
Ethyl 4,5,6,7-tetrahydrobenzofuran-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 4,5,6,7-tetrahydrobenzofuran-3-carboxylate is a chemical compound with the molecular formula C11H14O3 and a molecular weight of 194.23 g/mol . This compound belongs to the class of benzofuran derivatives, which are known for their diverse biological activities and applications in various fields such as chemistry, biology, and medicine .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 4,5,6,7-tetrahydrobenzofuran-3-carboxylate can be achieved through the reaction of alkyl 3-bromo-3-nitroacrylates with cyclic СН-acids such as cyclohexane-1,3-dione and 5,5-dimethylcyclohexane-1,3-dione . The reaction is typically carried out under reflux conditions in anhydrous methanol with potassium acetate as a catalyst . The yields of the desired product can range from 60% to 84% depending on the specific reaction conditions .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general principles of organic synthesis and optimization of reaction conditions can be applied to scale up the production of this compound for industrial purposes.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4,5,6,7-tetrahydrobenzofuran-3-carboxylate can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions to introduce different functional groups.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents like sodium borohydride or lithium aluminum hydride for reduction, and various nucleophiles or electrophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or carboxylic acids, while reduction can produce alcohols. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives of the original compound .
Scientific Research Applications
Ethyl 4,5,6,7-tetrahydrobenzofuran-3-carboxylate has several scientific research applications, including:
Mechanism of Action
The mechanism of action of ethyl 4,5,6,7-tetrahydrobenzofuran-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to various receptors or enzymes, leading to changes in cellular processes. For example, its antioxidant activity may involve scavenging free radicals and protecting cells from oxidative damage . The exact molecular targets and pathways can vary depending on the specific biological activity being studied.
Comparison with Similar Compounds
Ethyl 4,5,6,7-tetrahydrobenzofuran-3-carboxylate can be compared with other similar compounds, such as:
Benzo[b]furan-3-carboxylates: These compounds share a similar core structure but may have different substituents, leading to variations in their biological activities and applications.
Indole derivatives: Indole derivatives also exhibit diverse biological activities and can be used in similar applications, such as antimicrobial and anticancer research.
The uniqueness of this compound lies in its specific structure and the resulting reactivity and selectivity, which make it a valuable compound for various scientific and industrial applications .
Properties
Molecular Formula |
C11H14O3 |
|---|---|
Molecular Weight |
194.23 g/mol |
IUPAC Name |
ethyl 4,5,6,7-tetrahydro-1-benzofuran-3-carboxylate |
InChI |
InChI=1S/C11H14O3/c1-2-13-11(12)9-7-14-10-6-4-3-5-8(9)10/h7H,2-6H2,1H3 |
InChI Key |
KBXPYTFLPGGHSD-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=COC2=C1CCCC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















